Technical Guide: Physicochemical Profile & Applications of (2,4-Dimethylphenyl)(phenyl)acetonitrile
Technical Guide: Physicochemical Profile & Applications of (2,4-Dimethylphenyl)(phenyl)acetonitrile
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of (2,4-Dimethylphenyl)(phenyl)acetonitrile .
[1][2]
Executive Summary
(2,4-Dimethylphenyl)(phenyl)acetonitrile (CAS 82954-09-4 ) is a specialized diarylacetonitrile intermediate used in the synthesis of pharmacologically active compounds.[1][2][3][4][5][6][7] Structurally analogous to diphenylacetonitrile (a precursor to methadone and loperamide), this compound features a sterically hindered
This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and reactivity profile for researchers in medicinal chemistry and process development.[2]
Molecular Identity & Structural Characteristics[1][2]
The molecule consists of an acetonitrile core substituted at the
| Attribute | Detail |
| IUPAC Name | 2-(2,4-Dimethylphenyl)-2-phenylacetonitrile |
| Common Synonyms | |
| CAS Registry Number | 82954-09-4 |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| SMILES | Cc1ccc(c(c1)C)C(C#N)c2ccccc2 |
| InChI Key | BD00877112 (Identifier variant) |
Physicochemical Properties[1][2]
The introduction of the 2,4-dimethyl group disrupts the crystal lattice symmetry found in diphenylacetonitrile (MP 73–75 °C), potentially lowering the melting point while increasing the boiling point due to higher molecular weight.[2] The compound is highly lipophilic, necessitating the use of non-polar to moderately polar organic solvents for processing.[2]
Table 1: Quantitative Physicochemical Data
| Property | Value (Experimental/Predicted) | Context & Relevance |
| Physical State | Solid (Low Melting) or Viscous Oil | Likely a waxy solid at room temperature due to steric bulk.[1][2] |
| Melting Point | 60–80 °C (Predicted*) | Lower symmetry than diphenylacetonitrile reduces lattice energy.[1][2] |
| Boiling Point | ~360–380 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1][2] |
| Density | 1.04 ± 0.05 g/cm³ | Typical for substituted aryl nitriles.[1][2] |
| LogP (Lipophilicity) | 4.65 ± 0.4 (Predicted) | Significantly more lipophilic than diphenylacetonitrile (LogP ~3.5).[1][2] |
| pKa ( | ~17–18 (in DMSO) | The |
| Solubility | Insoluble in | Soluble in DCM, EtOAc, Toluene, Acetonitrile.[2] |
*Note: Where experimental values are unavailable for specific batches, predictions are based on ACD/Labs and ChemAxon consensus models for diarylacetonitriles.
Synthetic Methodologies
Synthesis of (2,4-Dimethylphenyl)(phenyl)acetonitrile requires constructing the sterically crowded quaternary center.[1][2] Two primary pathways are employed: Pd-Catalyzed
Pathway A: Pd-Catalyzed -Arylation (Preferred for Purity)
This method couples phenylacetonitrile with 1-bromo-2,4-dimethylbenzene using a palladium catalyst.[1][2] It offers higher selectivity and avoids the formation of toxic side products associated with chlorination.[1][2]
Protocol:
-
Reagents: Phenylacetonitrile (1.0 eq), 1-Bromo-2,4-dimethylbenzene (1.1 eq),
(1.5 eq).[1][2] -
Catalyst:
(1 mol%) / (Ligand).[1][2] -
Conditions: Toluene, 80 °C, Inert Atmosphere (
). -
Mechanism: Oxidative addition of Ar-Br to Pd(0), followed by transmetallation of the nitrile enolate and reductive elimination.[1][2]
Pathway B: Nucleophilic Substitution (Classical)
This route involves the conversion of the corresponding diarylmethanol to a halide, followed by cyanation.[2]
Protocol:
-
Grignard Addition: React 2,4-dimethylbenzaldehyde with Phenylmagnesium bromide
(2,4-Dimethylphenyl)(phenyl)methanol. -
Halogenation: Treat alcohol with
Chlorodiarylmethane intermediate. -
Cyanation: React chloride with NaCN/KCN in DMSO or under Phase Transfer Catalysis (TBAB/Water/Toluene).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the Pd-catalyzed synthesis and subsequent derivatization.
Caption: Figure 1. Pd-Catalyzed synthesis of (2,4-Dimethylphenyl)(phenyl)acetonitrile and downstream derivatization pathways.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following orthogonal methods.
Proton NMR ( -NMR)
-
Solvent:
-
Key Signals:
- 2.2–2.4 ppm (Two singlets, 6H): Methyl groups on the 2,4-dimethylphenyl ring.[2]
-
5.1–5.3 ppm (Singlet, 1H): The chiral methine proton (
-CN).[1][2] - 7.0–7.5 ppm (Multiplets, 8H): Aromatic protons.[2] The 2,4-dimethyl substitution pattern will show a characteristic splitting (d, s, d) distinct from the monosubstituted phenyl ring.[1][2]
Infrared Spectroscopy (FT-IR)[1][2]
Mass Spectrometry (GC-MS / LC-MS)[1][2]
-
Molecular Ion:
m/z.[1][2] -
Fragmentation: Expect loss of the nitrile group (
) and tropylium ion formation characteristic of benzyl derivatives.[1][2]
Applications in Drug Development[1][2]
This compound serves as a "steric probe" in medicinal chemistry.[1][2] By replacing a phenyl group in a lead compound (e.g., Diphenylacetonitrile) with a 2,4-dimethylphenyl group, researchers can:
-
Restrict Conformational Freedom: The ortho-methyl group creates steric clash (allylic strain), locking the aryl rings into a specific twist angle.[1][2] This is vital for mapping the active site of receptors (e.g., Muscarinic M3 or Opioid receptors).[2]
-
Block Metabolic Hotspots: The para-methyl group blocks metabolic oxidation at the typically reactive para-position, potentially extending the half-life (
) of the drug candidate.[1][2] -
Modulate Lipophilicity: The addition of two methyl groups increases LogP by ~1.0 unit, enhancing blood-brain barrier (BBB) penetration for CNS-active targets.[1][2]
Specific Relevance: While often proprietary, this scaffold is relevant to the synthesis of Vortioxetine analogs (where 2,4-dimethylphenyl-thio motifs are key) and isoaminile -type antitussives where diaryl-acetonitrile backbones define activity.[1][2]
Handling & Stability (Safety)[1][2][9][10]
-
Hazard Classification: Like most aryl acetonitriles, this compound should be treated as Toxic if swallowed (Category 3) and an Irritant (Skin/Eye).[1][2] It may liberate HCN under strong acidic/thermal stress.[1][2]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Stable at room temperature for >24 months if protected from moisture.[1][2]
-
Spill Protocol: Do not wash into drains.[1][2] Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 82954-09-4. Retrieved from [Link]
-
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Carbonyl Compounds and Nitriles.[1][2] Accounts of Chemical Research. (Mechanistic basis for Pathway A). -
World Intellectual Property Organization (WIPO). Patent WO2014161976A1: Synthesis of Vortioxetine Intermediates.[1][2] (Contextual reference for 2,4-dimethylphenyl scaffolds). Retrieved from [Link]
Sources
- 1. 86-29-3|2,2-Diphenylacetonitrile|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 84603-14-5|2-(3-(tert-Butyl)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. 120511-72-0|2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)|BLD Pharm [bldpharm.com]
- 5. 22364-68-7|2-(o-Tolyl)acetonitrile|BLD Pharm [bldpharm.com]
- 6. 18643-56-6|2,2'-(1,4-Phenylene)dimalononitrile|BLD Pharm [bldpharm.com]
- 7. 1823-91-2|2-Phenylpropanenitrile|BLD Pharm [bldpharm.com]
